MFCD11876626
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Overview
Description
MFCD11876626 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, making it a subject of interest in chemical research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD11876626 involves several steps, starting with the preparation of the core structureThe reaction conditions often involve the use of specific solvents and catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound is designed for large-scale synthesis. The process is optimized for efficiency and cost-effectiveness, utilizing automated systems and continuous flow reactors. The preparation method is simple and easy to implement, making it suitable for industrial large-scale production .
Chemical Reactions Analysis
Types of Reactions: MFCD11876626 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like water radical cations, reducing agents, and various catalysts. The reaction conditions are carefully controlled to achieve the desired products with high efficiency .
Major Products: The major products formed from the reactions of this compound include quaternary ammonium cations and other derivatives that are valuable in pharmaceutical and chemical industries .
Scientific Research Applications
MFCD11876626 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic processes. In biology, it serves as a tool for studying cellular mechanisms and interactions. In medicine, it is explored for its potential therapeutic effects. Industrially, it is used in the production of advanced materials and chemicals .
Mechanism of Action
The mechanism of action of MFCD11876626 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function and activity. This interaction can lead to various biological and chemical outcomes, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to MFCD11876626 include other triazolo ring compounds and methanesulfonate derivatives. These compounds share structural similarities but differ in their specific properties and applications .
Uniqueness: this compound stands out due to its unique combination of stability, reactivity, and versatility. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes .
Properties
IUPAC Name |
2-(6-oxo-1H-pyridin-3-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-8-10-3-1-2-4-11(10)9-5-6-12(15)13-7-9/h1-8H,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYYUHOMSXVVPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CNC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682556 |
Source
|
Record name | 2-(6-Oxo-1,6-dihydropyridin-3-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111115-70-8 |
Source
|
Record name | 2-(6-Oxo-1,6-dihydropyridin-3-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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